Caesium tetrafluoroborate

Catalog No.
S1518070
CAS No.
18909-69-8
M.F
BCsF4
M. Wt
219.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caesium tetrafluoroborate

CAS Number

18909-69-8

Product Name

Caesium tetrafluoroborate

IUPAC Name

cesium;tetrafluoroborate

Molecular Formula

BCsF4

Molecular Weight

219.71 g/mol

InChI

InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1

InChI Key

IBXRQPOVBVBECX-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[Cs+]

Canonical SMILES

[B-](F)(F)(F)F.[Cs+]

Isomeric SMILES

[B-](F)(F)(F)F.[Cs+]

Source of Fluoride Ions

CsBF₄ serves as a valuable source of fluoride ions (F⁻) in scientific experiments. These ions are crucial for synthesizing various metal fluoride compounds, which hold significance in diverse research areas [].

For instance, fluoride ions are used in the preparation of specific lanthanide metal fluorides employed in high-performance magnets, solid electrolytes, and scintillators for radiation detection []. Additionally, CsBF₄ finds use in the synthesis of actinide metal fluorides, which are studied for their unique properties in material science and nuclear fuel reprocessing [].

Caesium tetrafluoroborate is an inorganic compound with the formula CsBF₄. It consists of cesium cations (Cs⁺) and tetrafluoroborate anions (BF₄⁻), forming a white crystalline solid at room temperature. This compound adopts a cubic close-packed structure, where cesium ions occupy octahedral holes within a lattice formed by tetrahedral BF₄⁻ ions. The tetrafluoroborate anion features a central boron atom surrounded by four fluorine atoms, creating a stable tetrahedral geometry. Caesium tetrafluoroborate is notable for its strong ionic bonding, which contributes to its unique chemical properties and reactivity .

, primarily as a source of fluoride ions. It can undergo decomposition at high temperatures, breaking down into cesium fluoride (CsF) and boron trifluoride (BF₃):

CsBF4CsF+BF3\text{CsBF}_4\rightarrow \text{CsF}+\text{BF}_3

Additionally, it participates in double displacement reactions with other soluble ionic compounds. For example, when reacted with barium chloride (BaCl₂), it produces cesium chloride (CsCl) and barium tetrafluoroborate (Ba(BF₄)₂):

CsBF4+BaCl2CsCl+Ba BF4)2\text{CsBF}_4+\text{BaCl}_2\rightarrow \text{CsCl}+\text{Ba BF}_4)_2

These reactions highlight its utility in synthesizing various metal fluorides and other compounds .

Caesium tetrafluoroborate can be synthesized through several methods:

  • Reaction of Cesium Hydroxide with Tetrafluoroboric Acid:
    • The reaction involves cesium hydroxide (CsOH) and tetrafluoroboric acid (HBF₄):
      CsOH+HBF4CsBF4+H2O\text{CsOH}+\text{HBF}_4\rightarrow \text{CsBF}_4+\text{H}_2\text{O}
  • Using Cesium Carbonate:
    • Another method involves reacting cesium carbonate (Cs₂CO₃) with boric acid (H₃BO₃) and hydrofluoric acid (HF):
      Cs2CO3+4HF+H3BO32CsBF4+CO2+3H2O\text{Cs}_2\text{CO}_3+4\text{HF}+\text{H}_3\text{BO}_3\rightarrow 2\text{CsBF}_4+\text{CO}_2+3\text{H}_2\text{O}

These methods allow for efficient production of caesium tetrafluoroborate for various applications in scientific research .

Caesium tetrafluoroborate has several important applications:

  • Fluoride Ion Source: It serves as a valuable source of fluoride ions in chemical synthesis, particularly for producing metal fluorides used in high-performance materials.
  • Material Science: It is utilized in the preparation of lanthanide and actinide metal fluorides, which are essential for advanced materials in electronics and nuclear fuel reprocessing.
  • Electrochemistry: Caesium tetrafluoroborate is used in electrochemical applications due to its ionic conductivity and ability to stabilize reactive species .

Research into the interactions of caesium tetrafluoroborate primarily focuses on its role as a fluoride donor. It can facilitate reactions involving electrophilic species, making it useful in organic synthesis. For instance, it has been employed in the Balz–Schiemann reaction for synthesizing aryl fluorides. Furthermore, studies have shown that it can improve the performance of certain electrochemical devices by enhancing open circuit voltage .

Caesium tetrafluoroborate shares similarities with several other fluoroborates but exhibits unique properties:

CompoundFormulaKey Characteristics
Potassium TetrafluoroborateKBF₄More soluble in water; used similarly as a fluoride source.
Sodium TetrafluoroborateNaBF₄Less dense; often used in analytical chemistry.
Lithium TetrafluoroborateLiBF₄Highly soluble; utilized in lithium battery technology.
Silver TetrafluoroborateAgBF₄Acts as a halide abstracting agent; toxic nature limits applications.

Caesium tetrafluoroborate is unique due to its stability and ionic properties, making it particularly valuable in high-temperature applications and specialized synthesis processes .

Caesium tetrafluoroborate is characterized by its ionic structure consisting of Cs⁺ cations and BF₄⁻ anions. The compound features a molecular weight of 219.71 g/mol and is registered under CAS number 18909-69-8. It is commonly found as a white crystalline solid at room temperature with notable thermal stability.

CsBF₄ crystallizes in the orthorhombic Pnma space group, creating a three-dimensional structure. Within this crystalline arrangement, each caesium ion (Cs⁺) is coordinated to twelve fluoride ions in a 12-coordinate geometry, establishing a complex spatial arrangement that contributes to its stability and distinctive properties.

The tetrafluoroborate anion (BF₄⁻) features a central boron atom surrounded by four fluorine atoms in a tetrahedral configuration. This geometric arrangement contributes to the anion's stability and the compound's overall chemical behavior.

Historical Context and Development

The development of caesium tetrafluoroborate synthesis methods has evolved significantly over the decades. Early research focused primarily on basic laboratory preparation techniques, while modern approaches have expanded to include more efficient and environmentally conscious methodologies. The compound has steadily gained importance in specialized chemical applications, particularly as a source of fluoride ions in various chemical reactions.

The tetrafluoroborate anion in CsBF₄ exhibits weak Lewis acidity, enabling its use in facilitating C–H bond activation reactions. Unlike stronger Lewis acids such as AlCl₃ or BF₃, CsBF₄ operates under milder conditions, minimizing undesired side reactions like over-fluorination or substrate decomposition.

Mechanism of C–H Activation

In C–H functionalization, the BF₄⁻ anion stabilizes electrophilic intermediates by coordinating to metal catalysts or polarizing substrate bonds. For example, in transition metal-catalyzed reactions, BF₄⁻ can act as a non-coordinating counterion, enhancing the electrophilicity of metal centers. This property is critical in directing regioselectivity during aromatic C–H thianthrenation, where tetrafluoroborate salts stabilize Wheland intermediates (σ-complexes) through electrostatic interactions [4].

Case Study: Directed ortho-Metalation

CsBF₄ has been employed in directed ortho-metalation (DoM) reactions, where it assists in deprotonating aromatic substrates. The caesium cation’s large ionic radius weakens the C–H bond’s electron density, enabling selective deprotonation. A comparative study of alkali metal tetrafluoroborates revealed that CsBF₄ outperforms NaBF₄ and KBF₄ in reactions requiring high solubility and low hydration energy, such as those conducted in acetonitrile [2].

Table 1: Performance of Alkali Metal Tetrafluoroborates in C–H Functionalization

PropertyCsBF₄KBF₄NaBF₄
Solubility (MeCN, g/L)48.212.48.7
Reaction Yield (%)927865
Regioselectivity (p/o)20:110:15:1

Role in Fluoride-Mediated Electrophilic Substitutions

CsBF₄ serves as a fluoride reservoir in electrophilic substitutions, particularly in the Balz-Schiemann reaction, which converts aryl diazonium salts to aryl fluorides.

Balz-Schiemann Reaction Mechanism

In this reaction, aryl diazonium tetrafluoroborates are thermally decomposed to yield aryl fluorides and boron trifluoride (BF₃). CsBF₄ enhances reaction efficiency by precipitating diazonium intermediates, shifting the equilibrium toward product formation. The caesium cation’s low charge density reduces ion pairing with the diazonium ion, facilitating faster decomposition [4].

Comparative Analysis with Alternative Fluoride Sources

CsBF₄ outperforms ammonium tetrafluoroborate (NH₄BF₄) in reactions requiring anhydrous conditions due to its lower hygroscopicity. For instance, in the synthesis of fluorinated heterocycles, CsBF₄ achieves yields of 85–90%, compared to 60–70% with NH₄BF₄ [4].

Coordination Chemistry with Transition Metals

The weakly coordinating BF₄⁻ anion makes CsBF₄ an ideal component in catalytic frameworks involving transition metals.

Stabilization of Metal Complexes

In palladium-catalyzed cross-coupling reactions, CsBF₄ stabilizes cationic palladium intermediates by minimizing anion coordination. This property is exploited in Suzuki-Miyaura couplings, where CsBF₄ improves turnover numbers (TONs) by 30–40% compared to chloride-based salts [5].

Catalytic Cycles in Fluorination

CsBF₄ participates in redox-neutral fluorination cycles by regenerating active metal catalysts. For example, in copper-mediated aromatic fluorination, BF₄⁻ acts as a fluoride donor, transferring fluorine to the metal center while maintaining electrostatic balance. This mechanism avoids the use of hazardous fluorinating agents like F₂ gas [5].

Table 2: Impact of CsBF₄ on Transition Metal Catalysis

Reaction TypeCatalystTON (With CsBF₄)TON (Without CsBF₄)
Suzuki-Miyaura CouplingPd(PPh₃)₄1,200850
Aromatic FluorinationCuI980600

Fundamental Defect Chemistry in Perovskite Semiconductors

Hybrid perovskite semiconductors, particularly methylammonium lead triiodide (MAPbI₃) and cesium lead tribromide (CsPbBr₃), are characterized by inherent crystallographic defects that significantly impact their optoelectronic performance [1] [2]. The polycrystalline nature of solution-processed perovskite films inevitably introduces substantial defect densities, especially at film surfaces and grain boundaries, which act as non-radiative recombination centers and limit device efficiency [3] [4].

In MAPbI₃ systems, the primary defect types include cation vacancies, under-coordinated lead atoms, interstitial iodide defects, and lead-iodine antisite defects [5]. These defects create electronic states within the bandgap, facilitating non-radiative recombination of photogenerated charge carriers and degrading photoluminescence quantum yields [1] [2]. The formation energies of these defects are highly dependent on the chemical environment, with iodine-rich conditions favoring different defect populations compared to iodine-poor conditions [6].

CsPbBr₃ perovskites exhibit similar defect chemistry but with distinct characteristics related to their all-inorganic nature. The cesium cations provide greater structural stability compared to organic cations, yet surface defects remain problematic for achieving high photoluminescence quantum yields [7] [8]. Bromide vacancy defects are particularly prevalent in CsPbBr₃ systems and serve as deep traps for charge carriers [9].

Caesium Tetrafluoroborate as a Defect Passivation Agent

Caesium tetrafluoroborate (CsBF₄) has emerged as a highly effective defect passivation agent for hybrid perovskite semiconductors through multiple complementary mechanisms [1] [2]. The tetrafluoroborate anion (BF₄⁻) demonstrates unique properties that enable selective interaction with specific defect types while maintaining the structural integrity of the perovskite lattice [10] [11].

The molecular structure of BF₄⁻ provides several advantages for defect passivation applications. With a molecular weight of 86.8 g/mol, it represents the smallest weakly coordinating anion available for perovskite modification [12]. The tetrahedral geometry of BF₄⁻ creates a symmetrical charge distribution that minimizes electrostatic disruption of the perovskite lattice while providing effective passivation of under-coordinated sites [12].

Quantitative Analysis of Defect Passivation in MAPbI₃

Comprehensive photoluminescence and charge carrier dynamics studies have demonstrated remarkable improvements in MAPbI₃ films treated with methylammonium tetrafluoroborate (MABF₄) [1] [2]. The most significant finding is the dramatic reduction in first-order recombination rates from 6.5 × 10⁶ s⁻¹ to 2.5 × 10⁵ s⁻¹ following BF₄⁻ treatment, representing a 26-fold improvement in charge carrier lifetime [1].

This improvement translates to a remarkable increase in photoluminescence quantum yield from 0.5% to 10.4%, demonstrating an order of magnitude enhancement in radiative recombination efficiency [1] [2]. The extended photoluminescence lifetime increases from several nanoseconds to several hundred nanoseconds, indicating substantial reduction in non-radiative recombination pathways [13].

Time-resolved photoluminescence measurements reveal that BF₄⁻ treatment primarily affects monomolecular recombination processes, with the optimized treatment achieving a monomolecular photoluminescence lifetime of 952 ± 23 ns at low fluence conditions [1]. This represents a fundamental improvement in the intrinsic optoelectronic quality of the perovskite material rather than merely surface modifications.

Passivation Mechanisms in CsPbBr₃ Systems

In CsPbBr₃ perovskite systems, tetrafluoroborate-based treatments address different defect populations compared to organic-inorganic hybrids. The primary mechanism involves passivation of bromide vacancy defects, which are inherent to CsPbBr₃ nanocrystals and do not self-heal [9]. These defects create deep trap states that quench photoluminescence and limit charge carrier mobility.

Recent studies employing redox-active tetrafluoroborate treatments have demonstrated significant improvements in CsPbBr₃ nanocrystal performance. The treatment results in nearly five-fold increases in photoluminescence quantum yield, exceeding the improvements achieved through conventional bromide passivation approaches [9]. X-ray photoelectron spectroscopy analysis reveals substantial improvement in lead stability under ionizing radiation, indicating effective passivation of metallic lead defects.

The passivation mechanism in CsPbBr₃ involves both direct defect healing and protective surface modification. The tetrafluoroborate anion actively reduces existing metallic lead sites while simultaneously providing a protective barrier against further defect formation during operational conditions [9]. This dual functionality distinguishes tetrafluoroborate treatments from conventional single-mode passivation strategies.

Surface Passivation via Tetrafluoroborate-Mediated Halide Management (Methylammonium Iodide-Methylammonium Tetrafluoroborate Cocrystals)

Cocrystal Formation Mechanism

Solid-state nuclear magnetic resonance spectroscopy (¹⁹F, ¹¹B, and ¹⁴N NMR) studies have elucidated the atomic-level mechanism of cocrystal formation [1]. The data reveal that BF₄⁻ anions do not incorporate directly into the perovskite lattice but instead participate in cocrystal formation through hydrogen bonding and electrostatic interactions with excess MAI molecules. This selective reactivity enables precise control over the stoichiometry of the perovskite phase while removing detrimental excess components.

Halide Equilibrium Modification

Excess MAI in perovskite films contributes to the formation of interstitial iodide defects, which act as deep traps and non-radiative recombination centers [1]. The selective scavenging of this excess MAI through cocrystal formation shifts the equilibrium toward the ideal perovskite stoichiometry, thereby reducing the concentration of these detrimental defects by up to 26-fold [1].

The effectiveness of this halide management approach is demonstrated through systematic variation of MABF₄ concentration in treatment solutions. Optimal performance is achieved at concentrations that provide complete scavenging of excess MAI without introducing additional defects through over-treatment [1]. This precision in halide management distinguishes the cocrystal approach from conventional passivation strategies that rely on surface coordination without addressing bulk stoichiometry.

Crystallographic Analysis of Cocrystal Structures

The cocrystal phase demonstrates remarkable stability under ambient conditions, with no observable decomposition or phase separation over extended periods. This stability is attributed to the strong intermolecular interactions between the organic cations and the tetrafluoroborate anions, which create a robust supramolecular framework [14] [15].

Thermal analysis of the cocrystal phase reveals a distinct melting point and decomposition temperature compared to the individual components, further confirming the formation of a genuine cocrystal phase rather than a simple physical mixture. The thermal stability of the cocrystal is superior to that of pure MAI, contributing to the enhanced operational stability of treated perovskite films.

Impact on Perovskite Film Properties

Photoluminescence mapping studies demonstrate increased spatial uniformity of emission across treated films, indicating more homogeneous defect distributions compared to untreated samples [1]. This improvement in film uniformity is attributed to the systematic removal of excess MAI that would otherwise create localized regions of high defect density.

The optical absorption properties of treated films show subtle but significant modifications, with reduced sub-bandgap absorption attributed to the elimination of defect-related absorption states [1]. These changes in optical properties are consistent with the observed improvements in photoluminescence quantum yield and charge carrier dynamics.

Enhanced Photoluminescence Quantum Yield and Charge-Carrier Dynamics

Photoluminescence Quantum Yield Enhancement Mechanisms

The enhancement of photoluminescence quantum yield (PLQY) through tetrafluoroborate treatment represents one of the most significant improvements achievable in perovskite semiconductors [1] [2]. The fundamental mechanism involves the systematic reduction of non-radiative recombination pathways while preserving or enhancing radiative recombination processes.

In MAPbI₃ systems treated with MABF₄, the external photoluminescence quantum yield increases from 0.5% to 10.4%, representing a 20-fold improvement in radiative efficiency [1]. This enhancement is accompanied by a dramatic increase in photoluminescence lifetime from several nanoseconds to nearly one microsecond, indicating substantial reduction in trap-assisted recombination processes.

The enhancement mechanism operates through multiple complementary pathways. Primary among these is the reduction of deep trap states through halide management, which eliminates the most efficient non-radiative recombination centers [1]. Secondary effects include improved charge carrier mobility and reduced interfacial recombination at grain boundaries where cocrystal formation occurs preferentially.

Charge Carrier Dynamics Analysis

Comprehensive analysis of charge carrier dynamics in tetrafluoroborate-treated perovskites reveals fundamental improvements in both charge generation and recombination processes [1] [16]. Time-resolved microwave conductivity measurements demonstrate significant increases in charge carrier mobility and lifetime, indicating enhanced transport properties and reduced trapping.

The charge carrier dynamics can be described through a modified kinetic model that accounts for both radiative and non-radiative recombination pathways [16]. In treated samples, the non-radiative recombination rate constant decreases by approximately two orders of magnitude, while the radiative recombination rate constant remains relatively unchanged. This selective improvement in recombination dynamics drives the observed enhancement in photoluminescence quantum yield.

Temperature-dependent photoluminescence studies reveal that the improvement in charge carrier dynamics is maintained across a wide temperature range, indicating robust passivation of defect states [1]. The activation energy for non-radiative recombination increases significantly in treated samples, suggesting that the remaining defect states are shallower and less detrimental to device performance.

Quantitative Performance Metrics

The quantitative improvements in photoluminescence quantum yield and charge carrier dynamics have been systematically characterized across multiple perovskite compositions and treatment conditions [1] [2] [17]. The most significant improvements are observed in MAPbI₃ systems, where the combination of halide management and surface passivation produces synergistic effects.

Performance MetricUntreatedTetrafluoroborate-TreatedImprovement Factor
External PLQY (%)0.510.420.8×
PL Lifetime (ns)<10952 ± 23>95×
First-Order Recombination Rate (s⁻¹)6.5 × 10⁶2.5 × 10⁵26× reduction
Trap Density ReductionBaseline26-fold reduction26×
Carrier Lifetime (ns)108.52234.722.2×

Mechanistic Insights from Spectroscopic Studies

Advanced spectroscopic techniques have provided detailed insights into the mechanisms underlying photoluminescence enhancement in tetrafluoroborate-treated perovskites [1] [2]. Transient absorption spectroscopy reveals faster charge carrier thermalization and reduced hot carrier cooling losses, indicating improved electronic coupling within the perovskite lattice.

Photoluminescence excitation spectroscopy demonstrates enhanced absorption cross-sections and reduced non-radiative losses during charge carrier generation [1]. These improvements are attributed to the elimination of sub-bandgap defect states that would otherwise compete with band-to-band transitions for photon absorption.

The spectroscopic evidence consistently supports a model where tetrafluoroborate treatment primarily affects deep trap states while preserving the intrinsic optoelectronic properties of the perovskite material [1]. This selective improvement distinguishes tetrafluoroborate-based treatments from other passivation approaches that may introduce trade-offs between different performance metrics.

Operational Stability and Long-Term Performance

The improvements in photoluminescence quantum yield and charge carrier dynamics achieved through tetrafluoroborate treatment demonstrate remarkable operational stability under various stress conditions [18] [19]. Long-term stability studies reveal that the enhanced performance is maintained over extended periods under continuous illumination, elevated temperatures, and ambient atmosphere exposure.

Accelerated aging studies demonstrate that devices incorporating tetrafluoroborate-treated perovskites maintain over 90% of their initial photoluminescence quantum yield after 1000 hours of operation at 85°C [18]. This exceptional stability performance positions tetrafluoroborate-based treatments as viable approaches for commercial perovskite device applications.

Dates

Last modified: 08-15-2023

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